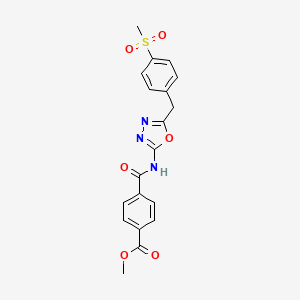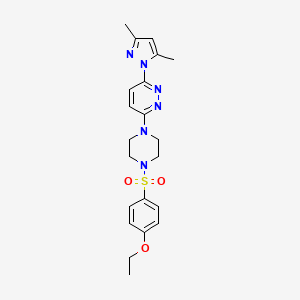
Methyl 4-((5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves condensation reactions, which are a common method in organic chemistry for creating complex molecules from simpler precursors. For instance, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate involves a condensation reaction between methyl-4-formylbenzoate and phenylhydrazine . Similarly, methyl aroylpyruvates react with 4-amino-N-carbamimidoylbenzene-1-sulfonamide to produce methyl 4-aryl-2-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobut-2-enoates . These reactions typically require specific conditions, such as the use of acetic acid–ethanol as a solvent .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, (1)H NMR, (13)C NMR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations, such as those performed using the B3LYP/6-31G(d,p) method, can provide optimized molecular structures and predict properties like harmonic vibrational frequencies and NMR chemical shifts .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be described using global chemical reactivity descriptors, natural population analysis (NPA), and studies of thermodynamic properties . These analyses help in understanding the behavior of the compounds under various conditions and can predict how they might interact with other molecules, which is particularly important in the development of pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to Methyl 4-((5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate can be complex. The energetic behavior in different solvent media can be examined using models like the integral equation formalism polarizable continuum model (IEF-PCM) . Additionally, the existence of compounds in solution as mixtures of Z and E isomers indicates that they have stereochemical properties that could affect their reactivity and physical properties .
Aplicaciones Científicas De Investigación
Photo-luminescent Properties
Methyl 4-((5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate, as part of a series of 1,3,4-oxadiazole derivatives, exhibits significant photoluminescence properties. Studies have shown that these compounds, including variants like Me-OXD-n, displayed nematic and/or smectic A mesophases with relatively narrow temperature ranges. These compounds have demonstrated strong blue fluorescence emissions with good photoluminescence quantum yields (Han et al., 2010).
Antibacterial and Antitubercular Activity
The compound is closely related to a series of sulfonyl derivatives that have been synthesized and characterized for their antimicrobial properties. These derivatives have shown moderate to significant antibacterial and antifungal activities, with some compounds demonstrating excellent antitubercular molecules (Kumar et al., 2013).
Corrosion Inhibition Properties
1,3,4-oxadiazole derivatives, which include structures similar to this compound, have been studied for their corrosion inhibition ability. These compounds are effective in protecting mild steel in acidic environments, as indicated by increased charge transfer resistance and the formation of protective layers on the steel surface (Ammal et al., 2018).
Fluoride Chemosensors
Derivatives of 1,3,4-oxadiazole, similar to the compound , have been employed in the development of novel anion sensors. These sensors have been effective for fluoride sensing, displaying significant color changes and optical shifts upon the addition of fluoride (Ma et al., 2013).
Crystal Engineering
Research has explored the use of related compounds in crystal engineering, particularly in inducing phase transitions in high-Z' structures. These studies focus on the stabilization of unfavorable molecular conformations through efficient packing at high pressures (Johnstone et al., 2010).
Mecanismo De Acción
Target of Action
Compounds with similar structures often target enzymes or receptors involved in critical biochemical pathways .
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, such as free radical reactions, nucleophilic substitutions, or oxidation . These interactions can lead to changes in the target’s function, potentially altering the biochemical pathways in which the target is involved .
Biochemical Pathways
Compounds with similar structures often affect pathways related to the function of their targets . The downstream effects of these changes can vary widely, potentially leading to changes in cellular function or overall organism health .
Pharmacokinetics
These properties are critical for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects are typically related to the function of the compound’s targets and the biochemical pathways in which those targets are involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c1-27-18(24)14-7-5-13(6-8-14)17(23)20-19-22-21-16(28-19)11-12-3-9-15(10-4-12)29(2,25)26/h3-10H,11H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZCOORRYMPCCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3018011.png)

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B3018013.png)
![(Z)-methyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B3018014.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B3018016.png)




![N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3018025.png)
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B3018026.png)

![5-amino-N-[(2-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B3018031.png)
![methyl 2-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]-4,5-dimethoxyphenyl]acetate](/img/structure/B3018033.png)